

# Spectroscopic Data Cross-Reference for Amino-Alkanolamines: A Comparative Guide

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## Compound of Interest

Compound Name: 3-Amino-1-(3-methylphenyl)propan-1-ol

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This guide provides a comparative analysis of spectroscopic data for aryl-substituted amino-propanolamines, a class of compounds with significant interest in medicinal chemistry and drug development. Due to the limited public availability of comprehensive spectroscopic data for **3-Amino-1-(3-methylphenyl)propan-1-ol**, this document will use the closely related and well-characterized compound, 3-Amino-1-phenylpropan-1-ol, as a primary example for comparison. The methodologies and data presentation formats provided herein can be applied to **3-Amino-1-(3-methylphenyl)propan-1-ol** should its spectral data become accessible.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 3-Amino-1-phenylpropan-1-ol and a potential isomeric alternative, 3-Amino-1-(4-methylphenyl)propan-1-ol. The data for the 4-methyl isomer is included as a representative example of how subtle structural changes affect spectroscopic properties.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Predicted)

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
3-Amino-1-phenylpropan-1-ol	CDCl <sub>3</sub>	Data not readily available in literature searches.
3-Amino-1-(4-methylphenyl)propan-1-ol	CDCl <sub>3</sub>	Data not readily available in literature searches.
3-Amino-1-(3-methylphenyl)propan-1-ol	-	Spectroscopic data not publicly available at the time of this report. A commercial supplier, BLDpharm, indicates the availability of NMR data upon request. <a href="#">[1]</a>

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
3-Amino-1-phenylpropan-1-ol	CDCl <sub>3</sub>	Data not readily available in literature searches.
3-Amino-1-(4-methylphenyl)propan-1-ol	CDCl <sub>3</sub>	Data not readily available in literature searches.
3-Amino-1-(3-methylphenyl)propan-1-ol	-	Spectroscopic data not publicly available at the time of this report.

Table 3: Infrared (IR) Spectroscopic Data

Compound	Sample Phase	Key Absorption Bands (cm <sup>-1</sup> )
3-Amino-1-phenylpropan-1-ol	KBr Pellet	Data not readily available in literature searches.
3-Amino-1-(4-methylphenyl)propan-1-ol	KBr Pellet	Data not readily available in literature searches.
3-Amino-1-(3-methylphenyl)propan-1-ol	-	Spectroscopic data not publicly available at the time of this report.

Table 4: Mass Spectrometry Data

Compound	Ionization Method	[M+H] <sup>+</sup> (m/z)	Key Fragmentation Ions (m/z)
3-Amino-1-phenylpropan-1-ol	ESI	152.1	Data not readily available in literature searches.
3-Amino-1-(4-methylphenyl)propan-1-ol	ESI	166.1	Data not readily available in literature searches.
3-Amino-1-(3-methylphenyl)propan-1-ol	-	-	Spectroscopic data not publicly available at the time of this report.

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific instrument parameters may vary.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) and placed in an NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

## Fourier-Transform Infrared (FTIR) Spectroscopy

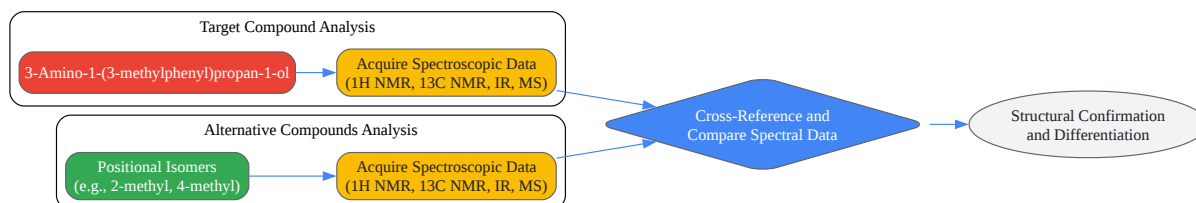
The infrared spectrum is obtained using an FTIR spectrometer. For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over the range of  $4000\text{--}400\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common technique for these types of molecules. The sample is dissolved in a suitable solvent and infused into the ion source. The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).

## Logical Workflow for Spectroscopic Cross-Referencing

The following diagram illustrates the logical workflow for identifying and comparing a target compound with its alternatives using spectroscopic data.



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Caption: Workflow for spectroscopic identification and comparison.

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## References

- 1. 1226363-38-7|3-Amino-1-(3-methylphenyl)propan-1-ol|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Spectroscopic Data Cross-Reference for Amino-Alkanolamines: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1376752#cross-referencing-spectroscopic-data-for-3-amino-1-3-methylphenyl-propan-1-ol]

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